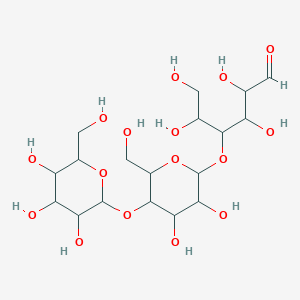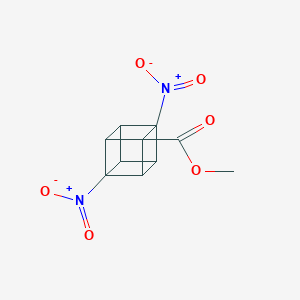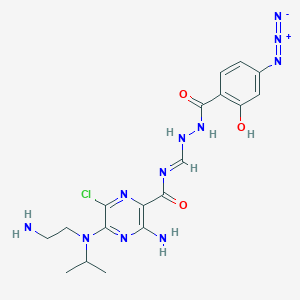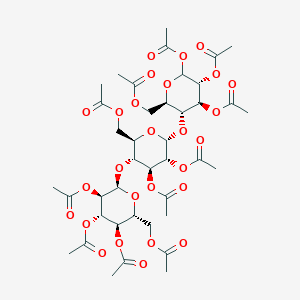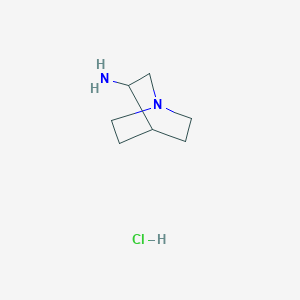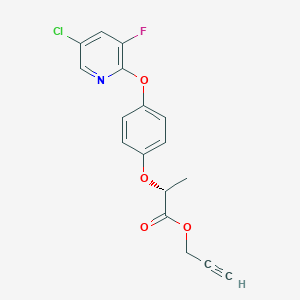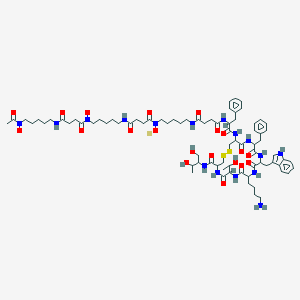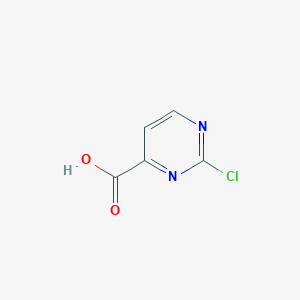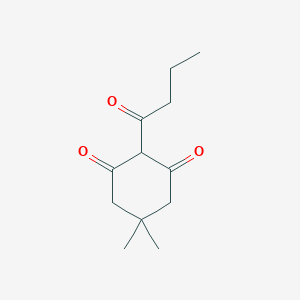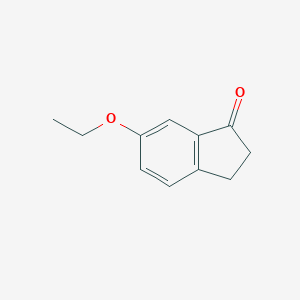
6-Ethoxy-2,3-dihydro-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions and the use of various reagents and catalysts. In the case of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, the starting materials include tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur. These are then coupled with aromatic aldehydes to yield Schiff base compounds. The synthesis process is characterized by spectroscopic methods such as FTIR, 1H, and 13C NMR, ensuring the correct structure and purity of the compounds .
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for understanding their chemical behavior. X-ray crystallographic analysis was used to determine the crystal and molecular structure of one of the synthesized Schiff base compounds. The compound crystallized in the monoclinic space group P21/c and featured intramolecular hydrogen bonds, which contribute to the stability of the molecule. These hydrogen bonds were quantified, with distances and angles indicating strong interactions within the molecule .
Chemical Reactions Analysis
The chemical reactivity of a compound is influenced by its molecular structure. Although the provided data does not detail specific reactions involving 6-Ethoxy-2,3-dihydro-1H-inden-1-one, the analysis of similar compounds, such as the Schiff bases mentioned, can provide insights into potential reactivity. Schiff bases are known for their versatility in chemical reactions, including their use as ligands in coordination chemistry and as intermediates in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure and composition. The Schiff base compounds synthesized in the study exhibit specific intramolecular hydrogen bonding patterns, which can affect properties such as solubility, melting point, and chemical stability. Density Functional Theory (DFT) calculations can predict these properties and provide a deeper understanding of the compound's behavior under different conditions. However, the specific properties of 6-Ethoxy-2,3-dihydro-1H-inden-1-one are not detailed in the provided data .
In another study, 5-Ethoxy carbonyl-4-phenyl-6-methyl-3,4-dihydropyrimidine-2(H)-one was synthesized using a strong acid ion exchange resin as a catalyst. The high yield of the reaction (up to 97.96%) under optimal conditions indicates that the resin is an effective catalyst for this type of synthesis. The reaction conditions, such as the molar ratio of reactants, amount of resin, solvent choice, and temperature, were optimized to achieve this high yield . While this study does not directly relate to 6-Ethoxy-2,3-dihydro-1H-inden-1-one, it provides an example of how reaction conditions can be fine-tuned to synthesize similar ethoxy-containing heterocyclic compounds.
Scientific Research Applications
Antioxidant Applications
6-Ethoxy-2,3-dihydro-1H-inden-1-one, as part of its analogues, has been studied for its antioxidant efficacy. A comprehensive review by de Koning (2002) on the antioxidant ethoxyquin and its analogues highlights the importance of these compounds in protecting polyunsaturated fatty acids in fish meal against oxidation. The study emphasized that the antioxidant capacity of such compounds, including 6-Ethoxy-2,3-dihydro-1H-inden-1-one analogues, must be assessed directly in the intended application environment, like fish meal, for accurate efficacy determination. Furthermore, this research uncovered that some analogues can compete with ethoxyquin in terms of antioxidant efficacy and price, suggesting a promising application in food preservation.
Analytical Methodologies for Antioxidant Activity
Understanding and determining the antioxidant activity of compounds like 6-Ethoxy-2,3-dihydro-1H-inden-1-one and its derivatives is crucial for leveraging their potential in various scientific applications. Munteanu and Apetrei (2021) reviewed critical analytical methods used in quantifying antioxidant activity. This review detailed several assays based on different mechanisms such as hydrogen atom transfer and electron transfer, which are essential in assessing the efficacy of antioxidants. Such methodologies are pivotal in identifying potential applications of 6-Ethoxy-2,3-dihydro-1H-inden-1-one in food engineering, medicine, and pharmacy by quantifying its antioxidant capacity.
Environmental and Surfactant Applications
The environmental behavior and application of surfactants, including compounds related to 6-Ethoxy-2,3-dihydro-1H-inden-1-one, have been extensively reviewed by Cowan-Ellsberry et al. (2014). This paper compiled studies on the environmental properties, fate, and toxicity of major surfactant classes, revealing the comprehensive environmental safety assessments required for such chemicals. Understanding the environmental impact of 6-Ethoxy-2,3-dihydro-1H-inden-1-one and its surfactant capabilities is vital for its application in personal care and cleaning products, ensuring environmental sustainability and safety.
Amyloid Imaging in Alzheimer's Disease
Research on amyloid imaging for Alzheimer's disease has explored the use of various compounds, potentially including analogues of 6-Ethoxy-2,3-dihydro-1H-inden-1-one, for in vivo brain amyloid detection. Nordberg (2007) reviewed the progress in developing amyloid imaging ligands. This innovative application highlights the potential of 6-Ethoxy-2,3-dihydro-1H-inden-1-one derivatives in contributing to early detection and therapeutic evaluation in neurodegenerative diseases.
properties
IUPAC Name |
6-ethoxy-2,3-dihydroinden-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-2-13-9-5-3-8-4-6-11(12)10(8)7-9/h3,5,7H,2,4,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWIWVFACNRFHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(CCC2=O)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70567352 |
Source


|
| Record name | 6-Ethoxy-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70567352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethoxy-2,3-dihydro-1H-inden-1-one | |
CAS RN |
142888-69-5 |
Source


|
| Record name | 6-Ethoxy-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70567352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 6-chloro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate](/img/structure/B133396.png)
